2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide is a chemical compound that belongs to the class of phosphorins, which are heterocyclic compounds containing phosphorus. This compound is characterized by its unique molecular structure that includes a benzodioxaphosphorin framework, which contributes to its biological activity and potential applications in various fields such as agriculture and medicinal chemistry.
This compound is available from various chemical suppliers, including Sigma-Aldrich and Thermo Fisher Scientific, where it can be sourced for research purposes. Its chemical identification number is 18023 according to PubChem, which provides detailed information on its properties and classifications .
The synthesis of 2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide typically involves several steps that include the formation of the benzodioxaphosphorin core followed by chlorination and sulfation processes.
Technical Details:
The molecular structure of 2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide can be represented using various structural formulas. The compound features:
The molecular formula is , and its molecular weight is approximately 227.65 g/mol. The compound's structural representation can be derived from its SMILES notation: C[C@H]1CC(=O)OC2=C(C1=O)C(=C(C(=C2)Cl)S)O
.
2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide participates in various chemical reactions typical of phosphorins.
Technical Details:
The mechanism of action for 2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide primarily involves its interaction with biological targets such as enzymes or receptors in organisms.
Research indicates that compounds within this class may inhibit certain enzymes involved in metabolic pathways or disrupt cellular signaling processes, leading to effects such as herbicidal activity or antimicrobial properties.
2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide has several applications:
This compound represents an interesting area of study within organophosphorus chemistry due to its diverse applications and unique structural characteristics.
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2